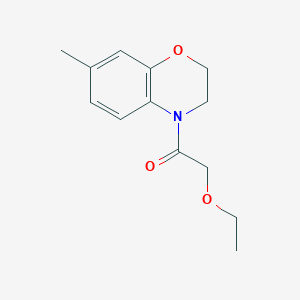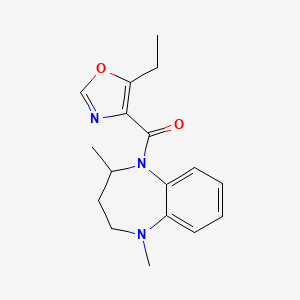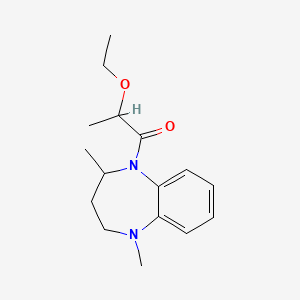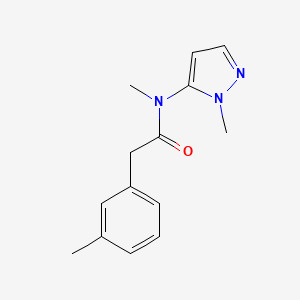
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community for its potential therapeutic applications. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
作用機序
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide exerts its effects by binding to and activating the cannabinoid receptors in the body. These receptors are found throughout the central and peripheral nervous systems, as well as in immune cells and other tissues. Activation of these receptors by N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide leads to a wide range of physiological effects, including pain relief, mood regulation, and immune system modulation.
Biochemical and physiological effects:
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects in animal models of disease. In addition to its analgesic effects, N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific way than with other compounds. However, one limitation of using N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide in laboratory experiments is the potential for off-target effects, which could complicate the interpretation of results.
将来の方向性
There are many potential future directions for research on N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide. One area of interest is in the development of more selective agonists of the cannabinoid receptors, which could help to minimize off-target effects and improve the specificity of the compound. Another area of interest is in the development of novel delivery systems for N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, which could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide, particularly in the context of long-term use and in different patient populations.
合成法
The synthesis of N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide involves the reaction of 3-(1-methylpyrazol-3-yl)benzoic acid with N-methyl-3-(3-methylpiperidin-1-yl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide.
科学的研究の応用
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been studied extensively for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of chronic pain. N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide has been shown to have potent analgesic effects in animal models of pain, and may be a viable alternative to traditional pain medications, such as opioids.
特性
IUPAC Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-10-4-8-16(13-19)20(2)17(22)14-6-3-7-15(12-14)21-11-5-9-18-21/h3,5-7,9,11-12,16H,4,8,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPERIFAFYTVECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-methylpiperidin-3-yl)-3-pyrazol-1-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

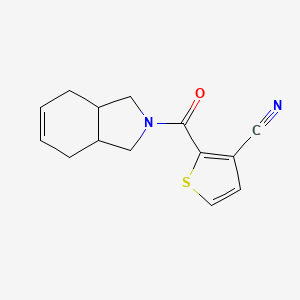


![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
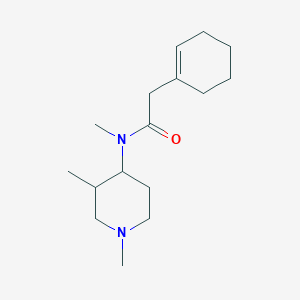
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)

![2,3-Dihydro-1-benzofuran-3-yl(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B7592685.png)

